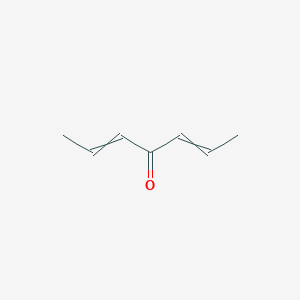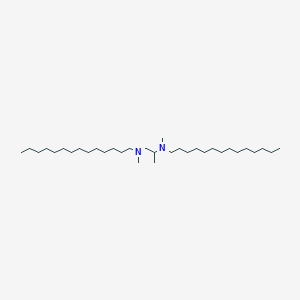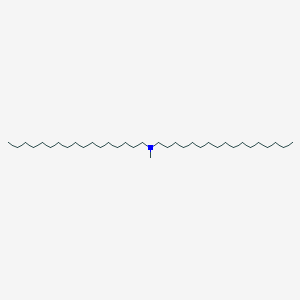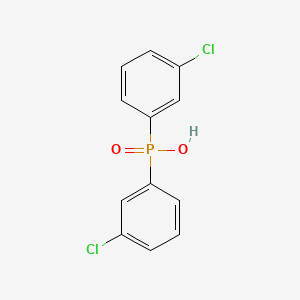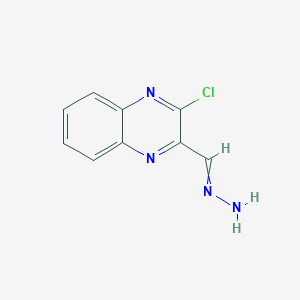
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is a quinoxaline derivative known for its significant antifungal and anti-inflammatory properties. This compound has shown promising results in combating various strains of Candida and Aspergillus species, making it a potential candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine, altering the compound’s properties.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline has been extensively studied for its antifungal properties. It has shown significant efficacy against Candida species, particularly Candida krusei . Additionally, it exhibits variable efficacy against Aspergillus species, making it a potential candidate for treating fungal infections .
In the field of medicine, this compound’s anti-inflammatory properties are being explored for potential therapeutic applications. Its ability to inhibit fungal growth and reduce inflammation makes it a promising candidate for further research and development.
Mécanisme D'action
The antifungal activity of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is primarily attributed to its ability to disrupt the cell membrane integrity of fungi. It targets specific enzymes and pathways involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and mediators .
Comparaison Avec Des Composés Similaires
2-Chloro-3-hydrazinylquinoxaline: Another quinoxaline derivative with similar antifungal properties.
3-(Hydrazinylidenemethyl)quinoxaline: Lacks the chloro group but exhibits comparable biological activities.
Uniqueness: 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline stands out due to its dual antifungal and anti-inflammatory properties. The presence of the chloro group enhances its reactivity and efficacy compared to its analogs .
Propriétés
Numéro CAS |
92810-53-2 |
|---|---|
Formule moléculaire |
C9H7ClN4 |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
(3-chloroquinoxalin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H7ClN4/c10-9-8(5-12-11)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2 |
Clé InChI |
MRCXIXSJSJAYJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


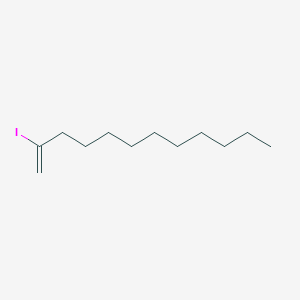

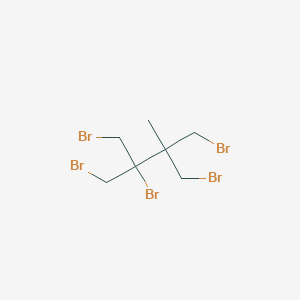
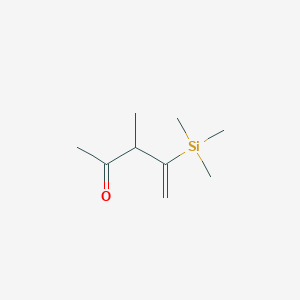
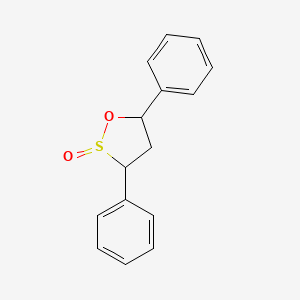
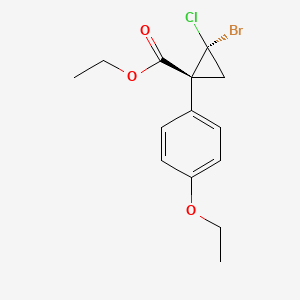
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

